

Comparative Analysis of Phe-Lys and Val-Cit Linker Stability in Human Plasma

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Compound of Interest		
Compound Name:	Mc-Phe-Lys(Boc)-PAB	
Cat. No.:	B8182211	Get Quote

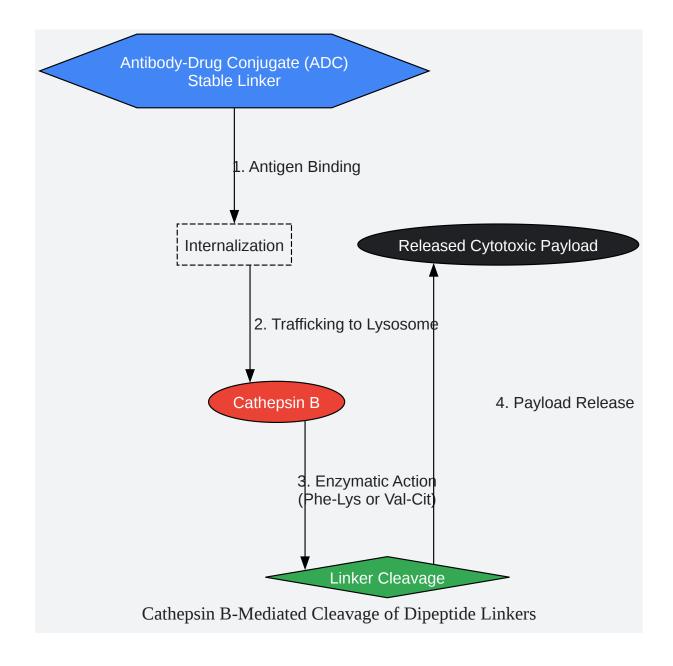
A Guide for Researchers in Antibody-Drug Conjugate (ADC) Development

The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload upon internalization into target tumor cells. This guide provides an objective comparison of two widely used dipeptide linkers, Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit), focusing on their stability in human plasma.

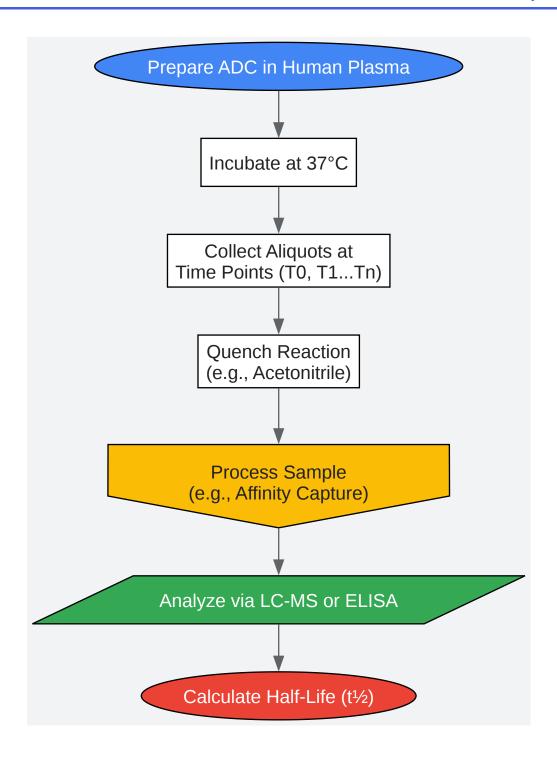
Mechanism of Action: Protease-Mediated Cleavage

Both Phe-Lys and Val-Cit are enzymatically cleavable linkers designed to be substrates for lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3] Upon binding to a target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the acidic and enzyme-rich lysosomal compartment, proteases recognize and cleave the dipeptide sequence. This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC), which ensures the drug is released in its active form.[2][4]









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